2,4-Diamino-5,5,5-trifluoropentanoic acid
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Overview
Description
2,4-Diamino-5,5,5-trifluoropentanoic acid is a fluorinated amino acid derivative with the molecular formula C₅H₉F₃N₂O₂ and a molecular weight of 186.13 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. It is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the practical methods for preparing 2,4-Diamino-5,5,5-trifluoropentanoic acid involves the dynamic kinetic resolution of the corresponding racemate . This method is operationally convenient and can be scaled up to approximately 20 grams. The process includes the use of specific reagents and conditions to achieve high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the trifluoromethyl group.
Reduction: Typically involves the reduction of any oxidized forms of the compound.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted amino acids .
Scientific Research Applications
2,4-Diamino-5,5,5-trifluoropentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Diamino-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,5,5-trifluoropentanoic acid: A closely related compound with similar structural features but lacking the additional amino group at the 4-position.
Norvaline: A naturally occurring amino acid that serves as a structural analog without the trifluoromethyl group.
Uniqueness
2,4-Diamino-5,5,5-trifluoropentanoic acid is unique due to the presence of both amino groups and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H9F3N2O2 |
---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
2,4-diamino-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C5H9F3N2O2/c6-5(7,8)3(10)1-2(9)4(11)12/h2-3H,1,9-10H2,(H,11,12) |
InChI Key |
GJBVYFRBJYKMTO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)N |
Origin of Product |
United States |
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